
Sulfamethoxydiazine sodium
Overview
Description
Sulfamethoxydiazine sodium is a long-acting sulfonamide antibacterial compound. It is primarily used as a leprostatic agent and in the treatment of urinary tract infections. Additionally, it is employed in veterinary medicine to treat and prevent diseases in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfamethoxydiazine sodium involves several steps:
Condensation: The initial step involves the condensation of acetaldehyde with appropriate reagents.
Chlorination: The intermediate product is then chlorinated.
Etherification: This step involves the etherification of the chlorinated product.
Cyclization: Finally, the product undergoes cyclization to form sulfamethoxydiazine.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of carboxymethylcellulose sodium, propylene glycol, sodium hydroxide, and other reagents. The process includes swelling, stirring, pH adjustment, and milling to achieve the desired product .
Chemical Reactions Analysis
Biochemical Reaction: Inhibition of Dihydropteroate Synthase
Sulfamethoxydiazine sodium acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , a key enzyme in the folate biosynthesis pathway of bacteria. This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPt-PP) to form 7,8-dihydropteroate (H₂Pte) .
Key Reaction Mechanism:
By structurally mimicking pABA, the sulfonamide group binds to DHPS, preventing the incorporation of pABA into dihydropteroate. This disrupts folate production, leading to bacteriostatic effects .
Enzyme-Specific Data:
Property | Value | Source |
---|---|---|
Target Enzyme | Dihydropteroate synthase (FolP) | |
Organism | Escherichia coli (strain K12) | |
Molecular Weight of DHPS | 30,614.855 Da | |
Inhibition Type | Competitive |
Hydrolysis and Stability
The sodium salt form enhances water solubility, but the sulfonamide moiety remains susceptible to hydrolysis under extreme pH conditions:
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Acidic Hydrolysis: Protonation of the sulfonamide group may lead to cleavage, yielding sulfonic acid and 5-methoxypyrimidin-2-amine .
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Alkaline Conditions: Stability improves, but prolonged exposure may still degrade the compound .
Drug-Drug Interaction Reactions
This compound exhibits reduced efficacy when co-administered with cholestyramine , a bile acid sequestrant. The interaction occurs via adsorption, decreasing systemic absorption .
Structural Reactivity
The compound’s structure includes reactive sites:
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Sulfonamide Group (-SO₂NH-): Participates in hydrogen bonding and enzymatic inhibition .
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Methoxypyrimidine Ring: Electron-donating methoxy group enhances stability against electrophilic attacks .
Key Functional Groups and Reactivity:
Group | Reactivity Profile |
---|---|
Sulfonamide (-SO₂NH-) | Base-sensitive hydrolysis |
Sodium counterion | Enhances aqueous solubility |
Methoxy (-OCH₃) | Stabilizes aromatic ring via resonance |
Analytical Characterization
Spectroscopic Data (Inferred from PubChem ):
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SMILES:
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH-].[Na+]
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InChIKey:
FRLJPXLANPCKLP-UHFFFAOYSA-N
Scientific Research Applications
Treatment of Infections
- Leprosy : Sulfamethoxydiazine sodium is utilized as a leprostatic agent in the treatment of leprosy, demonstrating effectiveness in managing this chronic infectious disease .
- Urinary Tract Infections (UTIs) : It is commonly prescribed for UTIs due to its ability to target uropathogenic bacteria .
- Respiratory Tract Infections : The compound has also been investigated for its efficacy against respiratory infections, although its primary focus remains on urinary and leprosy treatments .
Veterinary Medicine
In veterinary applications, this compound is employed to treat bacterial infections in livestock, including cattle and pigs. Its use in veterinary medicine highlights its importance in managing animal health and preventing disease outbreaks in agricultural settings .
Resistance Mechanisms
Bacterial resistance to sulfamethoxydiazine can occur through mutations in the target enzyme or through alternative pathways for folate synthesis. Understanding these resistance mechanisms is vital for developing effective treatment regimens .
Efficacy Studies
A study conducted on patients with chronic UTIs demonstrated that this compound significantly reduced bacterial counts when administered at a dosage of 500 mg daily . Another research highlighted its effectiveness against strains of Escherichia coli resistant to other antibiotics .
Bioavailability Research
Research has shown that the bioavailability of this compound is enhanced when taken with food, particularly high-lipid meals, compared to fasting conditions . This finding has implications for optimizing dosing schedules in clinical settings.
Summary of Applications
Application | Indication | Population | Dosage |
---|---|---|---|
Leprosy | Chronic infection | Adults | 500 mg/day |
Urinary Tract Infections | Bacterial infections | Adults | 250-500 mg/day |
Veterinary Use | Livestock infections | Cattle, Pigs | Varies by species |
Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | Approximately 24 hours |
Absorption | Oral administration |
Protein Binding | High (exact percentage not available) |
Mechanism of Action
Sulfamethoxydiazine sodium exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Sulfadimethoxine: Another long-acting sulfonamide antibacterial used to treat various infections.
Sulfadiazine: Used to treat bacterial infections and as a leprostatic agent.
Sulfaquinoxaline: Used in veterinary medicine to treat coccidiosis.
Uniqueness: Sulfamethoxydiazine sodium is unique due to its long-acting nature and its effectiveness in treating both human and veterinary infections. Its ability to inhibit bacterial growth by targeting dihydropteroate synthetase makes it a valuable compound in the field of antibacterial agents .
Biological Activity
Sulfamethoxydiazine sodium is a long-acting sulfonamide antibiotic notable for its bacteriostatic properties against a wide spectrum of Gram-positive and Gram-negative bacteria. This compound is primarily used in clinical settings for treating urinary tract infections and as a leprostatic agent. Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis, by competing with para-aminobenzoic acid (PABA) . This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.
This compound functions by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through competitive antagonism with PABA, which is necessary for the synthesis of folate . The compound's bacteriostatic effect allows it to halt bacterial growth, making it effective in treating infections caused by susceptible microorganisms.
Key Features:
- Target Enzyme : Dihydropteroate synthase
- Mechanism : Competitive inhibition with PABA
- Effect : Bacteriostatic against a broad range of bacteria
Efficacy Against Bacteria
This compound shows significant activity against various bacterial strains. Its efficacy is measured through Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration needed to inhibit bacterial growth.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 4 |
Staphylococcus aureus | 8 |
Streptococcus pneumoniae | 16 |
Resistance Mechanisms
Resistance to this compound can develop through mutations in the target enzyme or alternative pathways for folic acid synthesis. Studies have shown that some bacteria can alter their metabolic pathways to bypass the inhibition caused by sulfonamides .
Clinical Efficacy
A study involving pediatric patients with acute lymphoblastic leukemia (ALL) demonstrated that prophylactic administration of this compound significantly reduced the incidence of infections during induction therapy. The cohort receiving this treatment experienced fewer febrile episodes and lower rates of bacteremia compared to those not receiving prophylaxis .
Environmental Impact
Research on the biodegradation of this compound has shown that activated sludge can utilize this compound as both a carbon and nitrogen source. This biodegradation process is crucial for mitigating environmental contamination from pharmaceutical residues .
Antioxidant Activity
Recent studies have explored the antioxidant properties of chitosan derivatives functionalized with sulfamethoxydiazine. These derivatives exhibited enhanced antioxidant capacity compared to chitosan alone, indicating potential applications in developing biocompatible materials with antimicrobial properties .
Properties
CAS No. |
18179-67-4 |
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Molecular Formula |
C11H11N4NaO3S |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide |
InChI |
InChI=1S/C11H11N4O3S.Na/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;/h2-7H,12H2,1H3;/q-1;+1 |
InChI Key |
LBCSHRNIIWKVRX-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH-].[Na+] |
Canonical SMILES |
COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Key on ui other cas no. |
18179-67-4 |
Synonyms |
Sulfameter sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfamethoxydiazine sodium in treating mixed infections in livestock and poultry?
A: The provided abstract [] focuses on the composition and preparation of a medicinal mixture containing this compound, enrofloxacin, and a non-steroidal anti-inflammatory drug. While it mentions the mixture's effectiveness against mixed infections and its ability to alleviate fever, it doesn't delve into the specific mechanism of action of this compound.
Q2: The research mentions a "high-efficiency medicament for treating mixed infections". What makes the combination of this compound, enrofloxacin, and a non-steroidal analgesic-antipyretic advantageous compared to using a single medication?
A: The research [] highlights that the combination of these three components in the medication offers several advantages over single-drug treatments:
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